5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine
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Overview
Description
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine is a complex organic compound that belongs to the class of fluorinated pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki coupling reaction, where 5-bromo-2-fluoropyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Shares the pyridine core and halogen substituents.
5-Bromo-2-chloropyridine: Similar structure but with chlorine instead of fluorine.
6-Bromo-3-fluoro-2-methylpyridine: Another fluorinated pyridine with a different substitution pattern.
Uniqueness
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, along with the piperidine moiety.
Properties
Molecular Formula |
C16H19BrF3N3O |
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Molecular Weight |
406.24 g/mol |
IUPAC Name |
[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H19BrF3N3O/c17-12-9-13(18)14(21-10-12)22-5-1-11(2-6-22)15(24)23-7-3-16(19,20)4-8-23/h9-11H,1-8H2 |
InChI Key |
IBNNXEVBANDKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=C(C=C(C=N3)Br)F |
Origin of Product |
United States |
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